molecular formula C6H10ClO2P B14352693 2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane CAS No. 99107-81-0

2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane

Cat. No.: B14352693
CAS No.: 99107-81-0
M. Wt: 180.57 g/mol
InChI Key: OFOPYCVBIAFYRA-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane is an organophosphorus compound characterized by its unique structure, which includes a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane typically involves the reaction of appropriate chlorophosphates with ethyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphospholane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but with different substituents.

    4-Ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one: Shares some structural features but lacks the phosphorus atom.

Uniqueness

2-Chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane is unique due to its specific combination of substituents and the presence of a dioxaphospholane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

99107-81-0

Molecular Formula

C6H10ClO2P

Molecular Weight

180.57 g/mol

IUPAC Name

2-chloro-4-ethyl-4-methyl-5-methylidene-1,3,2-dioxaphospholane

InChI

InChI=1S/C6H10ClO2P/c1-4-6(3)5(2)8-10(7)9-6/h2,4H2,1,3H3

InChI Key

OFOPYCVBIAFYRA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C)OP(O1)Cl)C

Origin of Product

United States

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